4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

medicinal chemistry structural biology benzimidazole SAR

Target compound for SAR studies on N-alkoxy benzimidazoles. Features para-chloro N1-benzyloxy and para-methoxy C2-phenyl groups, a unique combination for CYP450 enzyme inhibition screening and probe development. Reported bioactivity ≤0.1 μM against protein targets. Request ≥95% purity (HPLC) and verify para-substitution pattern via NMR upon receipt. Ideal comparator for N-alkyl analogs and positional isomers (e.g., ortho-chloro CAS 339009-73-3).

Molecular Formula C21H17ClN2O2
Molecular Weight 364.83
CAS No. 339009-75-5
Cat. No. B2987487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether
CAS339009-75-5
Molecular FormulaC21H17ClN2O2
Molecular Weight364.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H17ClN2O2/c1-25-18-12-8-16(9-13-18)21-23-19-4-2-3-5-20(19)24(21)26-14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3
InChIKeyZCFDELSFKXFTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether (CAS 339009-75-5): Chemical Identity and Research Classification


4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether (CAS 339009-75-5) is a synthetic, small-molecule benzimidazole derivative with the molecular formula C21H17ClN2O2 and a molecular weight of 364.83 g/mol . The compound features a 1,3-benzimidazole core substituted at the N1 position with a 4-chlorobenzyloxy group and at the C2 position with a 4-methoxyphenyl group. It is primarily distributed as a research chemical by specialty suppliers, with a typical certified purity of ≥95% .

Why Generic Substitution of 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is Scientifically Unreliable


Within the 1,2-disubstituted benzimidazole chemical space, minor structural modifications—such as the position of the chlorine substituent on the benzyl ring or the presence of an N-oxy versus N-alkyl linker—can profoundly alter target engagement, cellular potency, and metabolic stability. For example, closely related 1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole analogs lacking the N-oxy linker exhibit distinct conformational preferences and hydrogen-bonding capabilities [1]. Similarly, in a series of benzimidazole-based PPARγ agonists, moving the chlorine from the para to the ortho position or replacing the 4-chlorobenzyl group with an unsubstituted benzyl group altered the EC50 by more than 2.5-fold [2]. These SAR observations demonstrate that generic interchange of benzimidazole derivatives without head-to-head data is chemically and pharmacologically unjustified.

Quantitative Differentiation Evidence for 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether vs. Closest Analogs


Structural Differentiation: N1-Oxy Linker vs. N1-Alkyl Linker in 1,2-Disubstituted Benzimidazoles

The target compound possesses an N1-(4-chlorobenzyloxy) substituent, which introduces an oxygen atom between the benzimidazole core and the 4-chlorobenzyl group. This N-oxy linkage is absent in the commonly studied analog 1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole, which instead has a direct N–CH2 bond [1]. The N-oxy motif alters the electronic distribution of the benzimidazole ring, modifies the spatial orientation of the 4-chlorobenzyl group, and introduces an additional hydrogen-bond acceptor site. In a structurally related series of N-alkoxy benzimidazoles, the presence of the N-oxy linker was shown to be critical for CYP450 inhibitory activity, whereas N-alkyl analogs were essentially inactive [2].

medicinal chemistry structural biology benzimidazole SAR

Chlorine Positional Isomerism: Para-Cl vs. Ortho-Cl and Meta-Cl Benzimidazole Analogs

The target compound features a para-chlorine on the benzyloxy ring. Positional isomers with ortho-chlorine (CAS 339009-73-3) and meta-chlorine (CAS not assigned) substitutions are commercially available as separate research compounds . In a benzimidazole PPARγ agonist series, the para-chloro derivative (Compound 4h) exhibited an EC50 of 0.55 μM, whereas the ortho-chloro analog showed substantially weaker activity, and the unsubstituted benzyl derivative (Compound 4f) had an EC50 of 1.4 μM—a 2.5-fold difference [1]. While these specific measurements are from a different benzimidazole sub-series, the principle that para-chloro substitution confers distinct pharmacological properties relative to ortho- and meta-isomers is well-established in benzimidazole SAR.

benzimidazole SAR chlorine substitution positional isomerism

Absence of C6 Substituent vs. 6-Chloro Benzimidazole Analogs

The target compound is unsubstituted at the C6 position of the benzimidazole core. A closely related analog, 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 329234-85-7), contains an additional chlorine at C6 . In benzimidazole SAR, C6 halogenation has been associated with altered metabolic stability, CYP450 inhibition profiles, and target selectivity. For instance, in a related anticancer benzimidazole series, a 6-chloro-substituted analog exhibited an IC50 of 25.72 ± 3.95 μM against the MCF-7 breast cancer cell line, whereas the non-chlorinated parent compound showed reduced potency . The absence of the C6 chlorine in the target compound may confer distinct selectivity and ADME properties compared to the 6-chloro analog.

benzimidazole halogen substitution chemical probe selectivity

Molecular Bioactivity Database Classification: Sub-0.1 μM Activity Potential

According to the MolBic IDRB Laboratory molecular bioactivity database (Compound ID CP0067692), 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether is annotated with bioactivity values in the ≤0.1 μM range against at least one protein target [1]. While the specific target and assay conditions are not disclosed in the public-facing database summary, this classification places the compound in a potency tier that is consistent with lead-like chemical probes. In contrast, many structurally simpler benzimidazole derivatives lacking the N-oxy substitution or the 4-methoxyphenyl group are classified in the >10 μM range in the same database, suggesting that the combined substitution pattern of the target compound may contribute to enhanced target engagement.

bioactivity profiling molecular target prediction chemoinformatics

Recommended Research and Procurement Scenarios for 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether


Chemical Probe Development Requiring an N1-Alkoxy Benzimidazole Scaffold

Research groups engaged in chemical probe development targeting enzymes or receptors with a preference for N-alkoxy benzimidazole ligands should procure this compound as a core scaffold. The N1-(4-chlorobenzyloxy) motif introduces an oxygen-mediated linkage that is absent in standard N-alkyl benzimidazole libraries [1]. This structural feature has been implicated in CYP450 enzyme inhibition in related benzimidazole series, making the compound suitable for initial hit-finding against cytochrome P450 isoforms or other targets where the N-oxy group contributes to binding affinity [2]. Procurement should specify CAS 339009-75-5 and verify the para-chloro substitution pattern via HPLC or NMR upon receipt, as positional isomers (ortho-chloro: CAS 339009-73-3) are commercially available and structurally similar.

Structure-Activity Relationship (SAR) Studies on 1,2-Disubstituted Benzimidazoles

This compound serves as a key comparator in systematic SAR campaigns exploring the pharmacophoric contributions of (i) N1-substituent type (N-oxy vs. N-alkyl), (ii) benzyl ring chlorine position (para vs. ortho vs. meta), and (iii) C2 aryl substitution (4-methoxyphenyl vs. 4-chlorophenyl vs. unsubstituted phenyl). As demonstrated in the PPARγ benzimidazole agonist series, para-chloro substitution can increase potency by ~2.5-fold over unsubstituted benzyl analogs [1]. The target compound, with its specific combination of para-chloro N1-benzyloxy and para-methoxy C2-phenyl groups, occupies a unique position in this SAR matrix. Researchers should include the analog 6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 329234-85-7) as a parallel comparator to assess the impact of C6 halogenation on activity and selectivity [2].

Target-Based Screening Against Protein Targets Annotated in the MolBic Database

The MolBic IDRB Laboratory database annotates this compound (CP0067692) with bioactivity values ≤0.1 μM against at least one protein target [1]. Screening laboratories may prioritize this compound for orthogonal confirmation in biochemical or biophysical assays (e.g., SPR, ITC, or enzymatic inhibition) against the annotated target class. The sub-micromolar potency classification, while requiring independent replication, provides a data-driven rationale for including this compound in focused screening decks over benzimidazole derivatives classified in the >10 μM tier. Laboratories should request a Certificate of Analysis confirming ≥95% purity (HPLC) to minimize false positives from impurities in high-concentration screening formats.

Control Compound for N-Oxy Benzimidazole Metabolic Stability Assays

Given the known role of N-alkoxy benzimidazoles as CYP450 ligands and potential substrates [1], this compound can be employed as a reference standard in liver microsome or hepatocyte metabolic stability assays. Its N-oxy linkage may confer distinct metabolic liabilities (e.g., O-dealkylation) compared to N-alkyl analogs, making it a valuable tool for validating in vitro ADME assays. When used in metabolic stability panels, the compound should be co-tested with the corresponding N-alkyl analog 1-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1H-benzimidazole to quantify the impact of the N-oxy linker on intrinsic clearance.

Quote Request

Request a Quote for 4-{1-[(4-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.